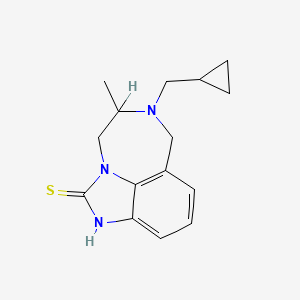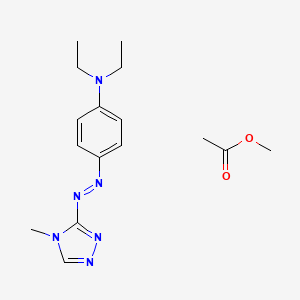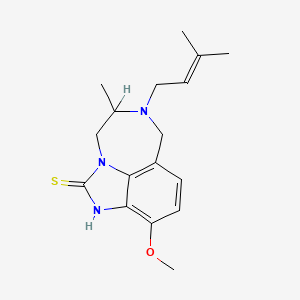
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound, with its unique structure, may exhibit distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Imidazo Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Core: This can be achieved through condensation reactions, often using amines and aldehydes or ketones.
Thione Formation:
Functional Group Modifications: The addition of methoxy, methyl, and butenyl groups can be carried out through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazepine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as a precursor or intermediate in the synthesis of other complex molecules.
Study of Reaction Mechanisms: Investigating the pathways and intermediates involved in its reactions.
Biology
Biological Activity:
Medicine
Pharmacological Research: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- likely involves interaction with specific molecular targets, such as:
Receptors: Binding to GABA receptors or other neurotransmitter receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to its biological effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its sedative and anxiolytic effects.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- stands out due to its unique structural features, such as the imidazo ring and thione group, which may impart distinct chemical and biological properties compared to other benzodiazepines.
特性
CAS番号 |
257891-62-6 |
|---|---|
分子式 |
C17H23N3OS |
分子量 |
317.5 g/mol |
IUPAC名 |
5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)7-8-19-10-13-5-6-14(21-4)15-16(13)20(9-12(19)3)17(22)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,22) |
InChIキー |
AUIBDFFSDMXZIO-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


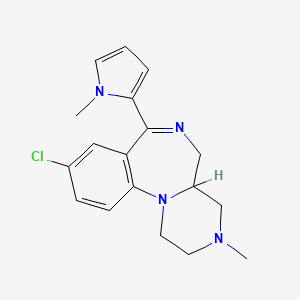
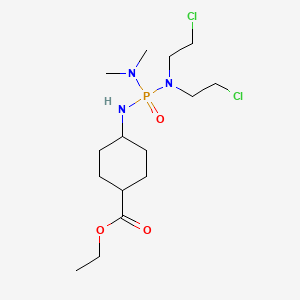
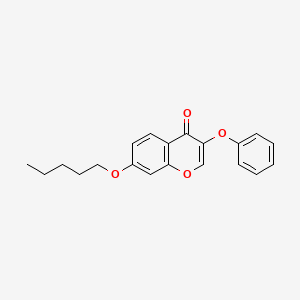


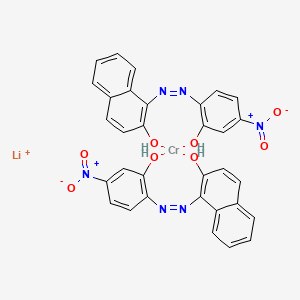

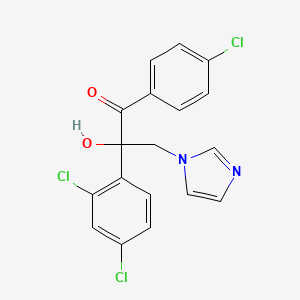
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)


